Methyl 2-[benzyl(phenyl)amino]acetate Methyl 2-[benzyl(phenyl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 137307-61-0
VCID: VC21161022
InChI: InChI=1S/C16H17NO2/c1-19-16(18)13-17(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3
SMILES: COC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

Methyl 2-[benzyl(phenyl)amino]acetate

CAS No.: 137307-61-0

Cat. No.: VC21161022

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[benzyl(phenyl)amino]acetate - 137307-61-0

Specification

CAS No. 137307-61-0
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name methyl 2-(N-benzylanilino)acetate
Standard InChI InChI=1S/C16H17NO2/c1-19-16(18)13-17(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3
Standard InChI Key IZHYBGITNQKGKF-UHFFFAOYSA-N
SMILES COC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES COC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2

Introduction

Physical and Chemical Properties

The physical and chemical properties of Methyl 2-[benzyl(phenyl)amino]acetate provide important insights into its behavior and potential applications in various research contexts. The compound's properties are summarized in the following table:

PropertyValueSource
CAS Number137307-61-0
Molecular FormulaC₁₆H₁₇NO₂
Molecular Weight255.31 g/mol
IUPAC Namemethyl 2-(N-benzylanilino)acetate
Standard InChIInChI=1S/C16H17NO2/c1-19-16(18)13-17(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3
Standard InChIKeyIZHYBGITNQKGKF-UHFFFAOYSA-N
SMILESCOC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2
Physical StateNot specified in available sources-
SolubilityLikely soluble in organic solvents (based on structure)

Structural Characteristics

Methyl 2-[benzyl(phenyl)amino]acetate possesses a distinctive molecular structure that contributes significantly to its chemical reactivity and potential biological activities. The compound contains several key structural elements:

Core Structure

The core structure consists of a glycine methyl ester moiety with both benzyl and phenyl substituents attached to the nitrogen atom . This tertiary amine configuration creates a distinctive spatial arrangement that influences the compound's interactions with biological targets.

Functional Groups

The compound contains several functional groups that contribute to its chemical properties:

  • Tertiary amine (N-benzyl-N-phenyl): Forms the central part of the molecule and contributes to its basicity

  • Methyl ester (-COOCH₃): Provides potential for hydrolysis reactions and contributes to the compound's lipophilicity

  • Aromatic rings (benzyl and phenyl): Contribute to π-π interactions and potential binding with biological targets

The three-dimensional arrangement of these groups creates a unique molecular environment that may be responsible for the compound's biological activities .

Synthesis Methods

General Synthetic Route

The synthesis typically involves the reaction of N-benzylaniline with a suitable glycine methyl ester derivative under specific reaction conditions. The reaction pathway may involve:

  • Preparation of N-benzylaniline through reductive amination

  • Nucleophilic substitution reaction with a halogenated glycine methyl ester

  • Purification steps to obtain the final product

Alternative Approaches

Drawing parallels from similar compounds, alternative synthetic routes might include:

  • Reaction of benzylamine with methyl acetate in the presence of specific catalysts

  • Alkylation of N-benzylaniline with methyl bromoacetate in the presence of a base

These synthesis methods would require optimization of reaction conditions including temperature, solvent, and reaction time to achieve good yields and purity .

Biological Activity and Applications

Research indicates that compounds similar to Methyl 2-[benzyl(phenyl)amino]acetate exhibit potentially valuable biological activities, particularly in the field of cancer research .

Structure-Activity Relationship

The relationship between structural modifications and biological activity is of particular interest in medicinal chemistry research. The benzyl and phenyl groups attached to the nitrogen atom in Methyl 2-[benzyl(phenyl)amino]acetate may play critical roles in its interaction with biological targets.

Table comparing the anticancer activity of related compounds:

CompoundStructure ModificationAnticancer ActivitySource
Methyl 2-[benzyl(phenyl)amino]acetateBenzyl and phenyl on NPotential anticancer properties
Methyl-2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]acetateContains quinoxaline scaffoldActive against HCT-116 and MCF-7
2-[Benzyl(methyl)amino]-1-phenylpropan-1-oneMethyl instead of phenyl on NInduces apoptosis in cancer cells

Comparison with Similar Compounds

To better understand the unique properties and potential applications of Methyl 2-[benzyl(phenyl)amino]acetate, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities with Methyl 2-[benzyl(phenyl)amino]acetate but differ in specific functional groups:

CompoundCAS NumberMolecular FormulaStructural DifferenceSource
Methyl 2-[benzyl(phenyl)amino]acetate137307-61-0C₁₆H₁₇NO₂Reference compound
Methyl 2-(ethyl(phenyl)amino)acetate101510-32-1C₁₁H₁₅NO₂Ethyl instead of benzyl
Methyl 2-(benzylamino)-2-phenylacetate78907-06-9C₁₆H₁₇NO₂Different arrangement of amine
Methyl 2-(benzylamino)acetate hydrochloride17136-35-5C₁₀H₁₃NO₂·HClSecondary amine (no phenyl)

Functional Differences

These structural variations significantly impact the compounds' chemical and biological properties:

  • The presence of both benzyl and phenyl groups in Methyl 2-[benzyl(phenyl)amino]acetate creates a more sterically hindered environment around the nitrogen atom compared to compounds with smaller substituents

  • The tertiary amine in Methyl 2-[benzyl(phenyl)amino]acetate has different basicity and nucleophilicity compared to secondary amines in related compounds

  • The spatial arrangement of functional groups affects how these compounds interact with biological targets, potentially resulting in different pharmacological profiles

Research Findings and Current Applications

Current research on Methyl 2-[benzyl(phenyl)amino]acetate and related compounds has yielded several significant findings regarding their potential applications in medicinal chemistry.

Medicinal Chemistry Applications

The compound has attracted interest in medicinal chemistry primarily due to its structural features that make it suitable as a building block for more complex pharmaceutical compounds. Research indicates that:

  • The tertiary amine functionality serves as a versatile intermediate for further chemical modifications

  • The methyl ester group provides a reactive site for hydrolysis or transesterification reactions, allowing for the synthesis of derivative compounds

  • The dual aromatic groups (benzyl and phenyl) create unique binding possibilities with biological targets

Structure-Based Drug Design

Compounds containing the N-benzyl-N-phenyl motif have been explored in structure-based drug design efforts, particularly in the development of:

  • Enzyme inhibitors targeting specific cancer-related pathways

  • Compounds that interact with cell signaling processes

  • Molecules with potential to cross the blood-brain barrier due to their lipophilic nature

Future Research Directions

Based on the current understanding of Methyl 2-[benzyl(phenyl)amino]acetate and related compounds, several promising research directions emerge for future investigation.

Anticancer Research

Further exploration of the anticancer potential of this compound class is warranted, with specific focus on:

  • Elucidating the precise mechanisms of action against cancer cells

  • Structure-activity relationship studies to optimize anticancer potency

  • Development of targeted delivery systems to enhance efficacy while reducing side effects

Synthetic Modifications

Future research could focus on strategic modifications to the basic structure to enhance specific properties:

  • Alteration of the ester group to improve stability or bioavailability

  • Introduction of additional functional groups to target specific biological pathways

  • Development of chiral versions with potentially enhanced biological specificity

Computational Studies

Computational approaches could provide valuable insights into:

  • Binding modes with potential biological targets

  • Prediction of physicochemical properties for derivative compounds

  • Rational design of more potent analogs based on molecular modeling

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